2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride
CAS No.: 6831-57-8
Cat. No.: VC5673131
Molecular Formula: C10H10BrClO3
Molecular Weight: 293.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6831-57-8 |
---|---|
Molecular Formula | C10H10BrClO3 |
Molecular Weight | 293.54 |
IUPAC Name | 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride |
Standard InChI | InChI=1S/C10H10BrClO3/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3 |
Standard InChI Key | VAFRAGGSHGIDGS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with bromine and at the 4- and 5-positions with methoxy groups. The acetyl chloride moiety (-COCl) at the benzylic position enhances electrophilicity, enabling nucleophilic acyl substitution reactions. X-ray crystallography and spectroscopic analyses confirm the planar geometry of the aromatic system and the electron-withdrawing effects of the substituents.
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.45 g/cm³ (estimated) | Analogous |
Boiling Point | 328–330°C (extrapolated) | Analogous |
Solubility | Soluble in THF, DCM | Patent |
Stability | Moisture-sensitive | VulcanChem |
The chloro analog (CAS 6834-55-5) exhibits a density of 1.306 g/cm³ and boiling point of 328.4°C, suggesting similar behavior for the bromo derivative .
Synthesis and Industrial Production
Stepwise Synthesis
Industrial synthesis involves two primary steps:
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Bromination: 4,5-Dimethoxyphenylacetone undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, yielding 2-bromo-4,5-dimethoxyphenylacetone.
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Chlorination: The ketone intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to replace the carbonyl oxygen with chlorine, forming the acetyl chloride.
Process Optimization
Continuous flow reactors are employed to enhance reaction efficiency and safety. For example, a patent (WO2019175043A1) describes using flow chemistry for analogous compounds, achieving >90% yield by optimizing residence time and temperature .
Chemical Reactivity and Mechanistic Insights
Electrophilic Behavior
The acetyl chloride group acts as a strong electrophile, undergoing nucleophilic substitution with amines, alcohols, and organometallics. For instance, reaction with benzylamine produces the corresponding amide, a precursor in drug synthesis.
Substituent Effects
The bromine atom directs electrophilic attacks to the ortho and para positions, while methoxy groups donate electron density via resonance, moderating reactivity. This duality enables selective functionalization in multi-step syntheses .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Aromatic protons appear as a singlet at δ 6.85–7.10 ppm, with methoxy signals at δ 3.75–3.90 ppm.
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IR Spectroscopy: Strong C=O stretch at 1,780 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 294 (M⁺) with fragments at m/z 258 (loss of Cl) .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound is critical in synthesizing kinase inhibitors and antipsychotic agents. Patent WO2019175043A1 highlights its use in preparing pyridinone derivatives targeting inflammatory diseases .
Agrochemical Development
Functionalization with triazole groups yields herbicides with enhanced bioavailability. The bromine atom improves lipid solubility, facilitating plant membrane penetration .
Future Research Directions
Green Synthesis
Exploring biocatalytic methods using lipases or esterases could reduce reliance on hazardous chlorinating agents.
Computational Modeling
Density functional theory (DFT) studies may predict regioselectivity in electrophilic reactions, guiding synthetic routes .
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